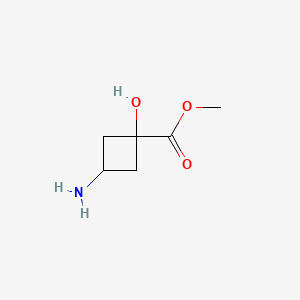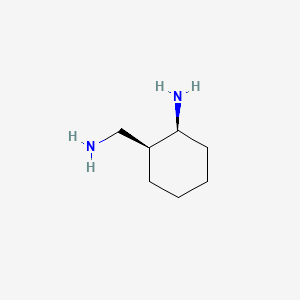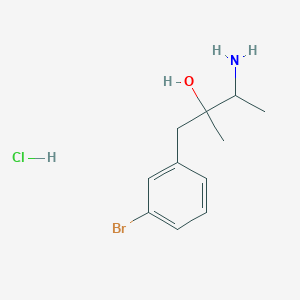
3-Cyclopentylprop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylprop-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It features a cyclopentyl group attached to a propynyl chain, terminating in a hydroxyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a strong base such as sodium amide (NaNH2). The reaction typically proceeds as follows:
Cyclopentylacetylene Preparation: Cyclopentylacetylene can be synthesized by dehydrohalogenation of cyclopentyl bromide using a strong base like potassium tert-butoxide (KOtBu).
Alkylation: The cyclopentylacetylene is then reacted with propargyl bromide in the presence of sodium amide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2 with Pd/C, Lindlar’s catalyst, or NaBH4 for selective reductions.
Substitution: SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-ynal.
Reduction: 3-Cyclopentylprop-2-en-1-ol or 3-cyclopentylpropan-1-ol.
Substitution: 3-Cyclopentylprop-2-yn-1-chloride or 3-cyclopentylprop-2-yn-1-bromide.
Aplicaciones Científicas De Investigación
3-Cyclopentylprop-2-yn-1-ol is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation.
Comparación Con Compuestos Similares
3-Cyclopentylprop-2-yn-1-ol can be compared with other compounds having similar structures, such as:
3-Phenylprop-2-yn-1-ol: Similar in having an alkyne and alcohol group but with a phenyl ring instead of a cyclopentyl group.
3-Cyclohexylprop-2-yn-1-ol: Similar structure but with a cyclohexyl group, which may affect its reactivity and physical properties.
Propargyl alcohol: A simpler structure with just a hydroxyl group attached to a propynyl chain.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-cyclopentylprop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-2,4-5,7H2 |
Clave InChI |
QOWCHUPSOMSCDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)





![2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13511594.png)





